molecular formula C18H16N2O4S2 B2462846 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea CAS No. 1797965-62-8

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea

Cat. No.: B2462846
CAS No.: 1797965-62-8
M. Wt: 388.46
InChI Key: MDYXEZKOVFKFRO-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

A series of flexible ureas, similar in structure to the specified compound, was synthesized to explore their potential as acetylcholinesterase inhibitors. This research aimed to optimize the linker length between pharmacophoric units, testing compounds for conformational flexibility and substituent effects on inhibitory activities. The findings highlight the significance of the spacer and substituents in achieving high inhibitory activities, suggesting that such compounds, including variations like 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea, could be valuable in designing new acetylcholinesterase inhibitors (Vidaluc et al., 1995).

Antioxidant Properties

Research into the antioxidant properties of coumarin substituted heterocyclic compounds, which share a structural relationship with the specified urea compound, demonstrated high antioxidant activities. These studies underline the potential of such compounds in scavenging free radicals and contributing to antioxidant defenses. The specific compound could thus be part of investigations into new antioxidant agents (Abd-Almonuim et al., 2020).

Pharmaceutical Applications

Colloidal particles formed from solid dispersion systems, including urea derivatives, were studied for their physicochemical properties and potential pharmaceutical applications. This research demonstrates the role of urea compounds in improving the solubility and bioavailability of poorly water-soluble drugs, suggesting that this compound and similar molecules could be explored for enhancing drug formulations (Yano et al., 1997).

Inhibition of Rho Associated Protein Kinases (ROCK)

Potent ROCK inhibitors were identified in a class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, showcasing the potential therapeutic applications of urea derivatives in cancer treatment. These inhibitors, by modulating the ROCK pathway, could provide a basis for developing new treatments for diseases where ROCK1 and ROCK2 play a crucial role. The structural features influencing inhibitor potency and specificity highlighted in this research could guide the development of compounds like this compound for targeted therapies (Pireddu et al., 2012).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-17(11-5-6-25-9-11)16-4-2-13(26-16)8-19-18(22)20-12-1-3-14-15(7-12)24-10-23-14/h1-7,9,17,21H,8,10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYXEZKOVFKFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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